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Introduction

Chronic kidney disease-associated pruritus (CKD-aP), also known as uremic pruritus, is a
common and debilitating symptom experienced by patients with advanced chronic kidney
disease, particularly those on hemodialysis.[1][2] It significantly impairs quality of life, leading to
sleep disturbances, depression, and an increased risk of mortality.[1][3] The pathophysiology of
CKD-aP is complex and not fully understood, but a leading hypothesis involves the
dysregulation of the endogenous opioid system.[2][4] This dysregulation is characterized by an
imbalance between the mu-opioid receptor (MOR), which can be pro-pruritic, and the kappa-
opioid receptor (KOR), which mediates anti-pruritic effects.[4][5]

Anrikefon (formerly HSK21542) is a novel, selective, and peripherally restricted kappa-opioid
receptor (KOR) agonist.[4][6] Its mechanism of action makes it a promising therapeutic agent
for CKD-aP, as it can restore the balance of the opioid system in the periphery without causing
the central nervous system side effects associated with other opioids.[6] This document
provides detailed application notes and protocols for the use of Anrikefon in both preclinical
and clinical models of CKD-aP.

Mechanism of Action

Anrikefon is a synthetic short-chain polypeptide that acts as a potent agonist at the kappa-
opioid receptor.[4][7] KORs are G-protein coupled receptors (GPCRSs) primarily coupled to the
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inhibitory G-protein, Gai/o.[8][9] Upon binding of Anrikefon, the KOR undergoes a
conformational change, leading to the activation of downstream signaling pathways that
ultimately suppress the sensation of itch. The key steps in the signaling cascade are as follows:

o G-protein Activation: Anrikefon binding to the KOR promotes the exchange of GDP for GTP
on the Gai/o subunit of the heterotrimeric G-protein.[9]

« Inhibition of Adenylyl Cyclase: The activated Gai/o subunit dissociates from the GBy dimer
and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
(cAMP) levels.[8][9]

e Modulation of lon Channels: The dissociated Gy dimer directly interacts with and activates
G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] This leads to an
efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in
neuronal excitability. Additionally, KOR activation can inhibit N-type calcium channels, further
reducing neuronal activity and neurotransmitter release.[8]

 MAP Kinase Pathways: KOR activation can also modulate various mitogen-activated protein
kinase (MAPK) pathways, including the p38, ERK1/2, and JNK pathways, which can
influence gene expression and cellular responses.[8][9]

The net effect of these signaling events in peripheral sensory neurons is a reduction in the
transmission of pruritic signals to the central nervous system.
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Anrikefon's KOR signaling pathway.

Preclinical Evaluation
Animal Models of CKD-Associated Pruritus

The adenine-induced model of CKD in mice is a well-established and relevant model for
studying uremic pruritus. High doses of adenine lead to the formation of 2,8-dihydroxyadenine
crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in renal
function, which mimics human CKD.[11] These mice also develop spontaneous scratching
behavior, making them suitable for evaluating the efficacy of anti-pruritic agents.

Quantitative Data from Preclinical Studies

The following table summarizes the in vivo efficacy of Anrikefon (HSK21542) in a compound
48/80-induced acute itch model in mice.
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Clinical Evaluation

Anrikefon has been evaluated in a multicenter, double-blind, randomized, placebo-controlled
phase 3 clinical trial in hemodialysis patients with moderate to severe CKD-aP.

Quantitative Data from Phase 3 Clinical Trial

The primary endpoint was the proportion of patients with at least a 4-point improvement in the
Worst Itching Intensity Numerical Rating Scale (WI-NRS) at week 12. Secondary endpoints
included the proportion of patients with at least a 3-point improvement in WI-NRS and changes
in itch-related quality of life measured by the 5-D Itch Scale and Skindex-10.

Anrikefon (0.3

Endpoint Placebo p-value
Hg/kg)
>4-point WI-NRS
37% 15% <0.001
Improvement
>3-point WI-NRS
51% 24% <0.001
Improvement
Mean Change in 5-D
-5.3 -3.1 <0.001
Itch Scale
Mean Change in
-15.2 -9.3 <0.001

Skindex-10 Scale
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Preclinical experimental workflow.

Protocol 1: Adenine-Induced CKD and Pruritus Mouse Model
» Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
e Induction of CKD:
o Prepare a diet containing 0.2% w/w adenine.
o Feed the mice with the adenine-supplemented diet for 4-6 weeks.
o Monitor animal health and body weight regularly.
 Verification of CKD:
o At the end of the induction period, collect blood samples via tail vein or cardiac puncture.

o Measure serum blood urea nitrogen (BUN) and creatinine levels to confirm the
development of CKD.

e Drug Administration:
o Randomly assign mice to treatment groups (vehicle control, Anrikefon at various doses).
o Administer Anrikefon or vehicle via subcutaneous or intravenous injection.
» Behavioral Assessment of Pruritus:
o Acclimatize mice to individual observation chambers.
o Videotape the mice for a defined period (e.g., 30-60 minutes) after drug administration.

o An observer blinded to the treatment groups should count the number of scratching bouts
directed towards the head, neck, and trunk. A scratching bout is defined as one or more
rapid movements of the hind paw towards the body, ending with the paw being returned to
the floor or licked.

o Data Analysis:
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o Compare the number of scratching bouts between the Anrikefon-treated groups and the
vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc
tests).

Protocol 2: Compound 48/80-Induced Acute Itch Model

e Animal Preparation: Shave the rostral back or nape of the neck of male C57BL/6 mice 24-48
hours before the experiment.

e Drug Administration: Administer Anrikefon or vehicle subcutaneously 15-30 minutes before
the injection of compound 48/80.

 Induction of Itch: Intradermally inject 50 uL of compound 48/80 (100 ug) into the shaved
area.

o Behavioral Assessment: Immediately after the injection, place the mouse in an observation
chamber and record the number of scratching bouts for 30 minutes.

o Data Analysis: Analyze the data as described in Protocol 1.

Clinical Trial Workflow
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Clinical trial workflow.

Protocol 3: Administration and Scoring of the 5-D Itch Scale

¢ Administration: The 5-D Itch Scale is a self-administered questionnaire. Provide the patient
with the scale and clear instructions.

+ Domains: The scale assesses five dimensions of pruritus:
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[e]

Duration: How long the patient has been itching on a typical day.

o

Degree: The intensity of the itch.

[¢]

Direction: Whether the itch has improved, worsened, or stayed the same over the past
week.

[¢]

Disability: The impact of the itch on daily activities, including sleep, work, and social life.

[¢]

Distribution: The number of body areas affected by the itch.

e Scoring: Each of the five domains is scored on a scale of 1 to 5. The total score is the sum of
the scores from each domain, ranging from 5 (no pruritus) to 25 (most severe pruritus).

« Interpretation: A higher score indicates more severe pruritus. The change in the 5-D ltch
Scale score from baseline is used to assess the efficacy of the intervention.

Protocol 4: Administration and Scoring of the Skindex-10

o Administration: The Skindex-10 is a self-administered questionnaire consisting of 10
guestions about the impact of a skin condition on a patient's life over the past week.

e Domains: The questions cover three domains:
o Symptoms: Itching, burning/stinging, irritation.
o Emotions: Worry, frustration, embarrassment.
o Functioning: Impact on daily activities, social life, and sleep.

e Scoring: Each question is scored on a 7-point Likert scale, from "never bothered" (0) to
"always bothered" (6). The total score is the sum of the scores for each question, ranging
from O to 60.

e Interpretation: A higher score indicates a greater negative impact of the skin condition on the
patient's quality of life. The change in the Skindex-10 score from baseline is used to evaluate
treatment efficacy.
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Conclusion

Anrikefon is a promising new therapeutic agent for the treatment of moderate to severe
chronic kidney disease-associated pruritus in hemodialysis patients. Its selective, peripherally
restricted kappa-opioid receptor agonism provides a targeted approach to managing this
distressing symptom with a favorable safety profile. The protocols and data presented in these
application notes provide a framework for researchers and clinicians to further investigate and
utilize Anrikefon in the context of CKD-aP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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